molecular formula C9H16N2O B1324300 1,9-Diazaspiro[5.5]undecan-2-one CAS No. 1158749-97-3

1,9-Diazaspiro[5.5]undecan-2-one

Cat. No. B1324300
CAS RN: 1158749-97-3
M. Wt: 168.24 g/mol
InChI Key: ROVQEFKRZNILIZ-UHFFFAOYSA-N
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Description

“1,9-Diazaspiro[5.5]undecan-2-one” is a chemical compound with the molecular formula C9H16N2O . It is a dipiperidine spirofused at position 2 of one piperidine ring and at position 4 of the other . The compound is used in the manufacture of chemical compounds and is typically stored at room temperature .


Synthesis Analysis

The synthesis of 1,9-diazaspiro[5.5]undecanes, including those ring-fused with arenes and heteroarenes and/or containing a carbonyl group at position 2, has been discussed in the literature . Each type of arene fusion has its own preferable synthesis strategy. Substitution options at position 9 and/or 1 are specific for each compound and mostly concern the last step of the synthesis .


Molecular Structure Analysis

The molecular structure of “1,9-Diazaspiro[5.5]undecan-2-one” is characterized by a spirofused dipiperidine core . The majority of the compounds studied include an arene ring commonly fused at positions 4 and 5 of the diazaspiro core. In addition to arene-fused structures, the presence of a carbonyl at position 2 is a common feature .


Chemical Reactions Analysis

The chemical reactions involving “1,9-Diazaspiro[5.5]undecan-2-one” have been studied in the context of its biological activity. For example, it has been reported that newly designed 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives have inhibitory activity against dengue virus type 2 (DENV2) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1,9-Diazaspiro[5.5]undecan-2-one” include a molecular weight of 204.7 . It is a solid at room temperature .

Safety and Hazards

“1,9-Diazaspiro[5.5]undecan-2-one” is classified as having acute toxicity (oral, Category 4), skin corrosion/irritation (Category 2), serious eye damage/eye irritation (Category 2A), and specific target organ toxicity (single exposure; respiratory tract irritation, Category 3) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1,9-diazaspiro[5.5]undecan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c12-8-2-1-3-9(11-8)4-6-10-7-5-9/h10H,1-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROVQEFKRZNILIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2(C1)CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,9-Diazaspiro[5.5]undecan-2-one

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate [1031927-12-4] (920 mg, 3.26 mmol) in dichloromethane (10 mL) was added TFA (2.53 mL, 32.6 mmol). The solution was stirred for 40 min at rt. After completion of the reaction the mixture was evaporated under reduced pressure and dried under high vacuum (1.90 g, 100%). [1H NMR (400 MHz, DMSO-d6) ♀ ppm 8.59-8.35 (m, 2H), 7.83 (s, 1H), 3.27-3.14 (m, 2H), 3.12-2.98 (m, 2H), 2.17-2.04 (m, 2H), 1.80-1.57 (m, 8H); LCMS RtA=0.20 min, [M+H]+=169.2].
Quantity
920 mg
Type
reactant
Reaction Step One
Name
Quantity
2.53 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,9-Diazaspiro[5.5]undecan-2-one
Reactant of Route 2
1,9-Diazaspiro[5.5]undecan-2-one
Reactant of Route 3
1,9-Diazaspiro[5.5]undecan-2-one
Reactant of Route 4
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Reactant of Route 5
1,9-Diazaspiro[5.5]undecan-2-one
Reactant of Route 6
1,9-Diazaspiro[5.5]undecan-2-one

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